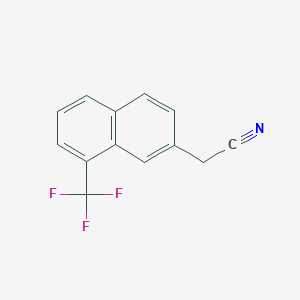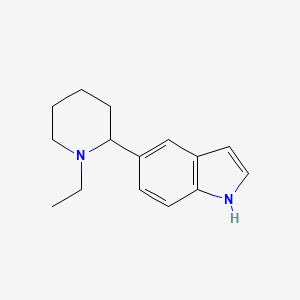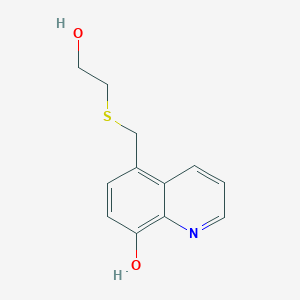![molecular formula C10H11F3O3 B11877204 (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol CAS No. 61248-77-9](/img/structure/B11877204.png)
(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol typically involves the reaction of 3-(trifluoromethyl)phenol with an appropriate epoxide or diol precursor under controlled conditions. One common method includes the use of a base-catalyzed reaction where 3-(trifluoromethyl)phenol is reacted with epichlorohydrin, followed by ring-opening with a suitable nucleophile to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diol into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol can yield ketones or aldehydes, while substitution reactions on the phenoxy ring can introduce various functional groups.
Scientific Research Applications
(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol: shares similarities with other trifluoromethyl-substituted phenoxy compounds, such as trifluoromethylphenol and trifluoromethylphenoxyacetic acid.
Trifluoromethylphenol: Known for its use in the synthesis of agrochemicals and pharmaceuticals.
Trifluoromethylphenoxyacetic acid: Utilized in herbicide formulations.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration and the presence of both a trifluoromethyl group and a diol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
61248-77-9 |
|---|---|
Molecular Formula |
C10H11F3O3 |
Molecular Weight |
236.19 g/mol |
IUPAC Name |
(2R)-3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C10H11F3O3/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(15)5-14/h1-4,8,14-15H,5-6H2/t8-/m1/s1 |
InChI Key |
VLHNLWRHUSZUIU-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC[C@@H](CO)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(CO)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11877125.png)

![1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11877136.png)







![1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877196.png)



